Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula . This compound is classified as a derivative of benzodiazole, which is a heterocyclic compound containing nitrogen atoms in its structure. Benzodiazoles are known for their diverse biological activities, making their derivatives of interest in medicinal chemistry and material science.
The compound is cataloged under the CAS number 1423037-23-3, and its structural characteristics place it within the category of benzodiazole derivatives. Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is recognized for its potential applications in various fields, particularly in pharmaceuticals and organic synthesis .
The synthesis of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves two main steps: bromination and esterification.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are employed to achieve high-purity products .
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has a complex molecular structure characterized by:
The molecular weight of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is approximately 283.12 g/mol. The InChI key for this compound is BVADHESRDLHLAT-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate can undergo several types of chemical reactions:
Key chemical properties include:
These properties contribute to its reactivity and potential applications in various chemical processes .
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has several notable applications:
The construction of the benzimidazole core follows well-established condensation pathways, though substituent positioning requires meticulous planning. Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is typically synthesized via a sequential approach:
Alternative routes employ pre-functionalized building blocks. For example, ethyl 2-bromoacetate reacts with 2-amino-4-bromo-3-nitroaniline, followed by reduction and cyclization, achieving 65–70% yield over three steps [3] [10]. Microwave-assisted cyclization significantly enhances efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [10].
Table 1: Comparative Benzimidazole Cyclization Methods
Method | Reagent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Classical Condensation | Triethyl orthoacetate | Reflux | 8–12 h | 70–75 |
Microwave-Assisted | Trimethyl orthoformate | 150°C | 20 min | 85–90 |
Reductive Cyclization | SnCl₂/HCl | 80°C | 4 h | 60–65 |
Regioselective bromination at the C7 position is critical due to the electron-directing effects of the ethyl and carboxylate groups. Key methodologies include:
Solvent polarity profoundly impacts selectivity. Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C7 attack, while protic solvents promote dibromination impurities [8].
Table 2: Bromination Conditions and Outcomes
Method | Reagent | Solvent | Regioselectivity | Yield (%) |
---|---|---|---|---|
EAS | Br₂ | DCM | >90% C7 | 85 |
NBS | NBS | DMF | 88% C7 | 78 |
DoM | LDA/Br₂ | THF | >98% C7 | 92 |
Carboxylic acid intermediates undergo esterification via three predominant pathways:
Microwave-assisted esterification using K₂CO₃ and methyl iodide in DMF reduces reaction times to 15 minutes with 88% yield, demonstrating efficiency for acid- or base-sensitive substrates .
Purification of Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate demands tailored approaches due to polar (unreacted acids) and non-polar (dibrominated byproducts) impurities:
Yield optimization studies reveal that synchronizing bromination and esterification steps (telescoping) reduces intermediate isolation losses, elevating overall yields from 45% to 68% [2] .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2